(1-Methylpyrrolidin-3-yl)acetonitrile
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Overview
Description
(1-Methylpyrrolidin-3-yl)acetonitrile is an organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It is also known by other names such as 1-Methyl-3-pyrrolidineacetonitrile and 3-Pyrrolidineacetonitrile, 1-methyl- . This compound is characterized by a pyrrolidine ring substituted with a methyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-3-yl)acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1-methylpyrrolidine, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrrolidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methylpyrrolidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Methylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function . The pyrrolidine ring can also interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the nitrile group.
1-Methylpyrrolidine: Lacks the acetonitrile group.
3-Pyrrolidineacetonitrile: Similar structure but without the methyl substitution
Uniqueness
(1-Methylpyrrolidin-3-yl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCQZSSLIKUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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